molecular formula C21H20N2O5 B3571557 ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate

ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate

Cat. No.: B3571557
M. Wt: 380.4 g/mol
InChI Key: AHHKELGCYSKECE-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoate ester linked to a butanamido group, which is further connected to an isoindole ring system. The presence of the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate typically involves the reduction of a Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be employed in biochemical assays to investigate enzyme interactions or as a probe in molecular biology studies.

    Medicine: The compound’s derivatives could have potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application.

Comparison with Similar Compounds

Ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

ethyl 2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-2-28-21(27)16-10-5-6-11-17(16)22-18(24)12-7-13-23-19(25)14-8-3-4-9-15(14)20(23)26/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHKELGCYSKECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate
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ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate
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ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate
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ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate
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ethyl 2-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamido]benzoate

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